molecular formula C7H8BrNO B8340743 1-(2-Bromoethyl)-1H-pyrrole-2-carbaldehyde

1-(2-Bromoethyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B8340743
M. Wt: 202.05 g/mol
InChI Key: BEFKUWPZFPJIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromoethyl)-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
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properties

Product Name

1-(2-Bromoethyl)-1H-pyrrole-2-carbaldehyde

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

1-(2-bromoethyl)pyrrole-2-carbaldehyde

InChI

InChI=1S/C7H8BrNO/c8-3-5-9-4-1-2-7(9)6-10/h1-2,4,6H,3,5H2

InChI Key

BEFKUWPZFPJIEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)C=O)CCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2-butylpyrrole (1 g), potassium hydroxide (23 g) and dry DMSO (20 mL) was stirred under nitrogen atmosphere. 1,2-dibromoethane (7.9 g) was added dropwise at 20-25° C. and stirred till the reaction is complete. Water (50 mL) was added and the reaction mixture was extracted with diethyl ether (3×50 mL). The combined organic layer was washed with water (30 mL), followed by brine (30 mL) and was dried over Na2SO4. The solvent was evaporated and the compound obtained was purified by column chromatography (silica gel 100-200) using ethyl acetate:hexane (2:8) as an eluent to obtain the title compound.
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1 g
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Reaction Step One
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23 g
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20 mL
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7.9 g
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50 mL
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Synthesis routes and methods III

Procedure details

A mixture of 2-formylpyrrole (1 g), potassium hydroxide (2.3 g) and dry DMSO (20 mL) was stirred under nitrogen atmosphere. 1,2-dibromoethane (7.9 g) was added dropwise at 20-25° C. and stirred till the reaction is complete. Water (50 mL) was added and the reaction mixture was extracted with diethyl ether (3×50 mL). The combined organic layer was washed with water (30 mL), followed by brine (30 mL) and was dried over Na2SO4. The solvent was evaporated and the compound obtained was purified by column chromatography (silica gel 100-200) using ethyl acetate:hexane (2:8) as an eluent to obtain the title compound.
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1 g
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2.3 g
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20 mL
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7.9 g
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50 mL
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